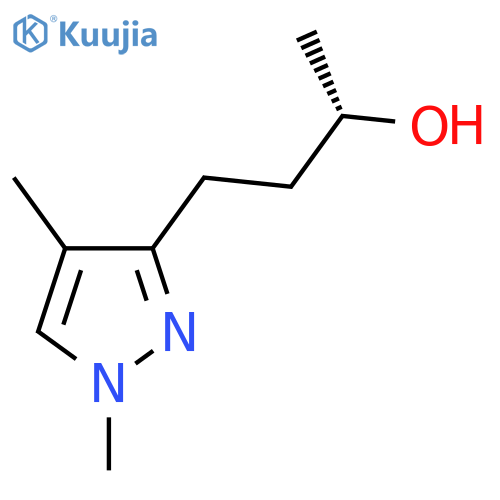

Cas no 2227870-88-2 ((2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol)

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2227870-88-2

- EN300-1727391

- (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol

-

- インチ: 1S/C9H16N2O/c1-7-6-11(3)10-9(7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3/t8-/m0/s1

- InChIKey: CSHLPCUGLXZVHL-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](C)CCC1C(C)=CN(C)N=1

計算された属性

- せいみつぶんしりょう: 168.126263138g/mol

- どういたいしつりょう: 168.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 38Ų

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727391-5.0g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 5g |

$5470.0 | 2023-06-04 | ||

| Enamine | EN300-1727391-10g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 10g |

$8110.0 | 2023-09-20 | ||

| Enamine | EN300-1727391-2.5g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 2.5g |

$3696.0 | 2023-09-20 | ||

| Enamine | EN300-1727391-1.0g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 1g |

$1887.0 | 2023-06-04 | ||

| Enamine | EN300-1727391-0.1g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 0.1g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1727391-0.05g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 0.05g |

$1584.0 | 2023-09-20 | ||

| Enamine | EN300-1727391-0.25g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 0.25g |

$1735.0 | 2023-09-20 | ||

| Enamine | EN300-1727391-10.0g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 10g |

$8110.0 | 2023-06-04 | ||

| Enamine | EN300-1727391-0.5g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 0.5g |

$1811.0 | 2023-09-20 | ||

| Enamine | EN300-1727391-1g |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol |

2227870-88-2 | 1g |

$1887.0 | 2023-09-20 |

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

(2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-olに関する追加情報

Recent Advances in the Study of (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol (CAS: 2227870-88-2)

The compound (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol (CAS: 2227870-88-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral alcohol derivative, featuring a pyrazole moiety, has been investigated for its role in modulating biological pathways, particularly in inflammation and oncology. Recent studies have explored its synthesis, pharmacokinetics, and mechanism of action, positioning it as a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the enantioselective synthesis of (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol, highlighting its high purity (>99% ee) and scalability. The research team employed asymmetric hydrogenation techniques, which significantly improved yield and reduced production costs compared to earlier methods. This advancement is critical for facilitating further preclinical and clinical evaluations of the compound.

In vitro and in vivo studies have demonstrated the compound's efficacy as an inhibitor of pro-inflammatory cytokines, such as IL-6 and TNF-α. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol exhibits dose-dependent suppression of NF-κB signaling, a key pathway in chronic inflammatory diseases. These findings suggest its potential as a novel anti-inflammatory agent, with fewer side effects than existing therapeutics like corticosteroids.

Furthermore, oncology research has identified this compound as a modulator of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers. Preclinical trials using xenograft models showed that (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol significantly reduced tumor growth in breast and prostate cancer cell lines. The compound's unique stereochemistry appears to enhance its binding affinity to target proteins, as confirmed by X-ray crystallography studies.

Despite these promising results, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Recent pharmacokinetic studies indicate that (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol has a relatively short half-life in plasma, necessitating further structural modifications or formulation strategies. Collaborative efforts between academic and industrial researchers are underway to address these limitations and advance the compound toward clinical trials.

In conclusion, (2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol (CAS: 2227870-88-2) represents a multifaceted molecule with significant potential in both anti-inflammatory and anticancer therapies. Continued research into its mechanism, synthetic optimization, and therapeutic applications will be essential to fully realize its clinical value. The compound's progress exemplifies the intersection of chemical innovation and biological discovery in modern drug development.

2227870-88-2 ((2S)-4-(1,4-dimethyl-1H-pyrazol-3-yl)butan-2-ol) 関連製品

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)

- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)

- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)

- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)

- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)